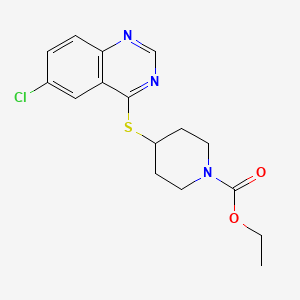

Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate

Description

Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate (CAS: 325146-05-2) is a synthetic organic compound featuring a piperidine core substituted with a thioether-linked 6-chloroquinazoline moiety and an ethyl carboxylate ester. Its molecular formula is C₁₆H₁₈ClN₃O₂S (MW: 337.85 g/mol).

Properties

CAS No. |

325146-05-2 |

|---|---|

Molecular Formula |

C16H18ClN3O2S |

Molecular Weight |

351.9 g/mol |

IUPAC Name |

ethyl 4-(6-chloroquinazolin-4-yl)sulfanylpiperidine-1-carboxylate |

InChI |

InChI=1S/C16H18ClN3O2S/c1-2-22-16(21)20-7-5-12(6-8-20)23-15-13-9-11(17)3-4-14(13)18-10-19-15/h3-4,9-10,12H,2,5-8H2,1H3 |

InChI Key |

PWZQHRUGTPRBKM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)SC2=NC=NC3=C2C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by the condensation of 2-aminobenzonitrile with formamide under acidic conditions.

Chlorination: The quinazoline ring is then chlorinated using thionyl chloride to introduce the chlorine atom at the 6-position.

Thioether Formation: The chlorinated quinazoline is reacted with a thiol compound to form the thioether linkage.

Piperidinecarboxylate Formation: The thioether intermediate is then reacted with ethyl 4-piperidinecarboxylate under basic conditions to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) moiety undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. This reactivity is exploited to modulate the compound’s electronic properties and biological activity.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Room temperature, 12 hrs | Sulfoxide | 65–70% | |

| mCPBA | Dichloromethane, 0°C to RT, 6 hrs | Sulfone | 85–90% |

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate that further oxidizes to a sulfone under stronger conditions.

Nucleophilic Substitution

The electron-deficient 6-chloro position on the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr), enabling functionalization with amines, alkoxides, or thiols.

| Nucleophile | Conditions | Product | Key Application |

|---|---|---|---|

| Piperidine | DMF, 80°C, 24 hrs | 6-Piperazinyl derivative | Kinase inhibition studies |

| Methanol | NaOMe/MeOH, reflux | 6-Methoxy derivative | Solubility enhancement |

| Thiophenol | K<sub>2</sub>CO<sub>3</sub>, DMSO, 100°C | 6-Phenylthio derivative | Prodrug development |

-

Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMF, DMSO) due to stabilization of the transition state.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

| Conditions | Catalyst | Product | Notes |

|---|---|---|---|

| 1M HCl, reflux, 8 hrs | H<sub>3</sub>O<sup>+</sup> | Carboxylic acid | Partial decomposition observed |

| 1M NaOH, RT, 24 hrs | OH<sup>−</sup> | Carboxylate salt | Higher purity than acid-catalyzed |

-

Applications : Hydrolysis is a key step in prodrug activation or further conjugation via carboxylate intermediates.

Thioether Functionalization

The thioether bridge can participate in alkylation or cross-coupling reactions:

-

Alkylation : Treatment with methyl iodide in the presence of Ag<sub>2</sub>O yields the sulfonium salt, enhancing water solubility.

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis introduces aromatic substituents.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its unique quinazoline-thioether-piperidine architecture:

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| Ethyl 2-(benzothiazol-2-ylthio)-1-piperidinecarboxylate | Benzothiazole instead of quinazoline | Lower electrophilicity at sulfur; reduced oxidation rates |

| 2-(3-Chlorophenyl)-4-(ethylthio)-1-piperidinecarboxylic acid | Chlorophenyl substituent | Enhanced SNAr reactivity at the aryl chloride |

Research Findings

Scientific Research Applications

Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate is a synthetic organic compound with a molecular weight of approximately 351.9 g/mol . It is characterized by a unique structure that includes a quinazoline moiety and a piperidine carboxylate. The compound has the molecular formula C16H18ClN3O2S .

Potential Applications

This compound is investigated for various applications, particularly in medicinal chemistry and pharmaceutical development.

Pharmaceutical Development

- Lead Compound: It serves as a lead compound for designing new pharmaceuticals.

- Antitumor Agent: Preliminary studies suggest it exhibits significant biological activity, particularly as an antitumor agent, inhibiting cancer cell proliferation.

- Pharmacological Activities: The quinazoline nucleus is known for its role in various pharmacological activities, including anti-inflammatory and antimicrobial effects.

- Synergistic Effects: It may exhibit synergistic effects when combined with other therapeutic agents.

- Drug Discovery: It has potential applications in drug discovery programs targeting cancer and other diseases influenced by quinazoline derivatives.

Biological Research

- Interaction Studies: Research is ongoing to study its binding affinities with various biological targets, including enzymes and receptors, to understand its pharmacodynamics and optimize its therapeutic efficacy.

- Cellular Targets: Its structural components are believed to interact with specific cellular targets.

- Signaling Pathways: It may affect various signaling pathways involved in cell proliferation and apoptosis.

Chemical Reactivity

The reactivity of this compound is attributed to the piperidine and quinazoline groups.

- Nucleophilic Substitution: It may undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorine atom on the quinazoline ring.

- Esterification Reactions: Esterification reactions can occur at the carboxylic acid functionality, allowing for further derivatization.

- Oxidation Reactions: The compound's thioether linkage could also participate in oxidation reactions, potentially leading to sulfoxides or sulfones under appropriate conditions.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(benzothiazol-2-ylthio)-1-piperidinecarboxylate | Benzothiazole instead of quinazoline | Different heterocyclic ring influencing activity |

| 2-(3-chlorophenyl)-4-(ethylthio)-1-piperidinecarboxylic acid | Contains a chlorophenyl group | Potentially different biological activity profile |

| N-(3-chlorobenzoyl)-N'-ethylthiourea | Thiourea linkage instead of thioether | Different reactivity and biological implications |

Mechanism of Action

The mechanism of action of Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring system is known to interact with various protein kinases, inhibiting their activity and thereby affecting cellular signaling pathways. The thioether linkage and piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Structural Analogs

The following table highlights structural analogs and their differentiating features:

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate (325146-05-2) | C₁₆H₁₈ClN₃O₂S | 337.85 | Central quinazolinylthio group |

| Ethyl 4-((6-chloro-2-pyridinyl)(hydroxy)methyl)-1-piperidinecarboxylate (882864-91-7) | C₁₄H₁₉ClN₂O₃ | 298.77 | Pyridine ring with hydroxymethyl substituent |

| Ethyl 4-((6-chloro-2-pyridinyl)(fluoro)methyl)-1-piperidinecarboxylate (882865-16-9) | C₁₄H₁₈ClFN₂O₂ | 300.76 | Pyridine ring with fluoromethyl substituent |

| Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate (453557-58-9) | C₁₂H₁₇ClN₂O₂S | 288.79 | Thiazole-methyl group instead of quinazolinylthio |

| Ethyl 4-[(4-chlorophenyl)amino]-1-piperidinecarboxylate (CAS not listed) | C₁₄H₁₇ClN₂O₂ | 280.75 | Anilino substituent instead of quinazolinylthio |

Physicochemical Properties

- Polarity and Lipophilicity: The quinazolinylthio group in the target compound introduces significant aromaticity and bulk, likely increasing lipophilicity (predicted LogP >3) compared to pyridine or thiazole analogs. For example, Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate has a calculated XLogP3 of 2.5, suggesting moderate lipophilicity .

Molecular Weight :

Chromatographic Behavior

Evidence from chromatographic analyses () reveals that substituent position and polarity significantly affect retention times. For example:

- In HPLC, analogs with hydroxymethyl groups on a benzocycloheptapyridine system showed relative retention times (RRT) of 0.70–0.84 compared to loratadine (RRT =1.0) .

- The target compound’s bulky quinazolinylthio group would likely increase retention time due to stronger hydrophobic interactions with the stationary phase (e.g., C18 columns).

Research Implications and Gaps

- Synthetic Accessibility : The thioether linkage in the target compound may offer metabolic stability over ester or amide bonds, a hypothesis requiring enzymatic degradation studies.

- Structure-Activity Relationships (SAR) : Systematic comparisons of substituent effects (e.g., chloro vs. fluoro, quinazoline vs. pyridine) on target affinity are needed.

Biological Activity

Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate, a compound with the molecular formula , is recognized for its diverse biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline moiety, which is known for its pharmacological significance. The presence of a thioether group and a piperidine ring enhances its potential interactions within biological systems. Its molecular weight is approximately 365.85 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Quinazoline derivatives often act as inhibitors of various enzymes involved in cell signaling pathways, potentially leading to altered cell proliferation and apoptosis.

- Receptor Modulation : The compound may interact with specific receptors, influencing downstream signaling pathways critical for cancer progression.

- Antioxidant Properties : Some studies suggest that quinazoline derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. Preliminary assays indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| HeLa (Cervical Cancer) | 20 | |

| A549 (Lung Cancer) | 12 |

These findings suggest that the compound's structural features contribute to its efficacy as an anticancer agent.

Mechanistic Studies

Research has focused on elucidating the mechanisms by which this compound induces apoptosis in cancer cells. Key findings include:

- Induction of Apoptosis : Flow cytometry assays demonstrated increased annexin V staining in treated cells, indicating the induction of programmed cell death.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, inhibiting their proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on MCF-7 Cells : A recent study found that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor size and improved survival rates compared to untreated controls, indicating potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate, and how can reaction efficiency be optimized?

- Methodology : A two-step approach is commonly employed:

Thiol-Quinazoline Coupling : React 6-chloro-4-quinazolinethiol with ethyl 4-bromo-1-piperidinecarboxylate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.

Cyclization/Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of thiol to bromide) and temperature (60–80°C) .

- Efficiency Metrics : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity by HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- Key Techniques :

- NMR : ¹H NMR (CDCl₃) identifies the piperidine ring (δ 1.2–1.4 ppm for ethyl group, δ 3.5–4.0 ppm for piperidine protons) and quinazolinylthio moiety (δ 7.8–8.5 ppm aromatic protons). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and thioether (C-S, ~120 ppm) groups .

- HRMS : Exact mass ([M+H]⁺ calculated for C₁₆H₁₇ClN₃O₂S: 370.0722) resolves isotopic patterns for chlorine .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine-thioquinazoline linkage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the quinazolinylthio moiety in nucleophilic substitution reactions, and what experimental validations are required?

- Modeling Approach : Use density functional theory (DFT) to calculate transition-state energies for thioether formation. Focus on electron-withdrawing effects of the chloro substituent on quinazoline, which enhances electrophilicity at the 4-position .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots from varying temperatures). Confirm regioselectivity via NOE NMR or single-crystal analysis .

Q. What strategies mitigate byproduct formation during the coupling of 6-chloro-4-quinazolinethiol with ethyl 4-bromo-1-piperidinecarboxylate?

- Byproduct Sources :

- Disulfide Formation : Minimize by conducting reactions under inert atmosphere (N₂/Ar) and using fresh thiol.

- Piperidine Ring Oxidation : Add antioxidants (e.g., BHT) and avoid high-temperature prolonged reactions .

Q. How do solvent polarity and temperature influence the regioselectivity of thioether formation in this compound's synthesis?

- Polar Protic vs. Aprotic : Polar aprotic solvents (DMF, DMSO) stabilize the transition state via dipole interactions, favoring thioether formation. Ethanol/water mixtures may promote hydrolysis of the ethyl ester .

- Temperature Effects : Higher temperatures (80°C) accelerate reaction but risk decomposition. Lower temperatures (40°C) improve selectivity but require longer reaction times. Optimize via DoE (Design of Experiments) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound's bioactivity, and how can multivariate analysis address confounding factors?

- SAR Challenges : Overlapping electronic effects (quinazoline’s chloro group vs. piperidine’s electron-donating ethyl carboxylate) complicate isolation of bioactive motifs.

- Multivariate Approach : Use principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with biological data (e.g., IC₅₀ values for kinase inhibition). Validate with analogues (e.g., replacing chloro with fluoro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.